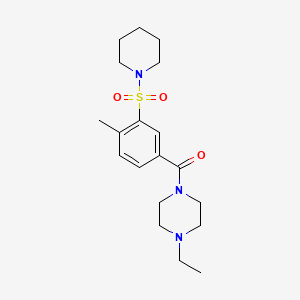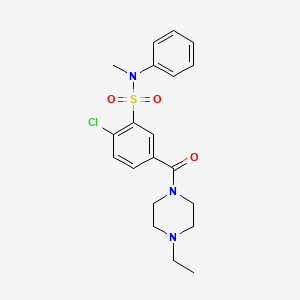
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide, also known as TAK-659, is a small molecule kinase inhibitor that has shown promising results in various preclinical studies. This compound has been identified as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in immune cell signaling and proliferation. By blocking the activity of these kinases, 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can prevent the activation and proliferation of immune cells, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can inhibit the activity of several kinases involved in immune cell signaling and proliferation, leading to a reduction in inflammation and tumor growth. In vivo studies have shown that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can improve survival and reduce tumor growth in mouse models of lymphoma and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule kinase inhibitor that is easily synthesized and purified, making it readily available for use in preclinical studies. However, one limitation of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is its specificity for certain kinases, which may limit its effectiveness in some disease models.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide may have potential as a combination therapy with other kinase inhibitors or immunotherapies for the treatment of cancer. Further studies are needed to fully understand the potential of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide in these applications.
Synthesemethoden
The synthesis of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-ethylpiperazine-1-carboxylic acid, followed by reduction and acylation to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling and proliferation. In vivo studies have demonstrated that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can inhibit tumor growth and improve survival in mouse models of lymphoma and leukemia.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-3-23-11-13-24(14-12-23)20(25)16-9-10-18(21)19(15-16)28(26,27)22(2)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEIYMUNISSHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
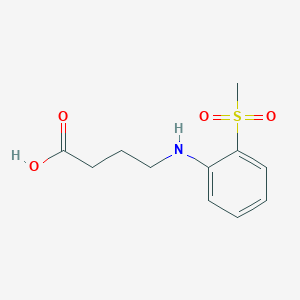
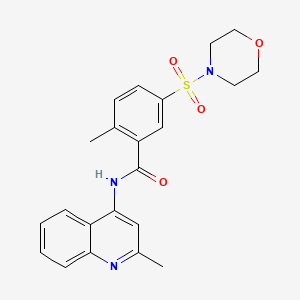
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
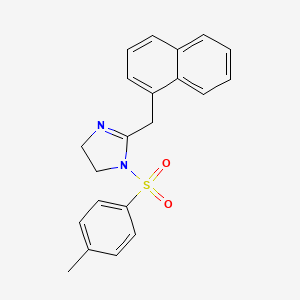
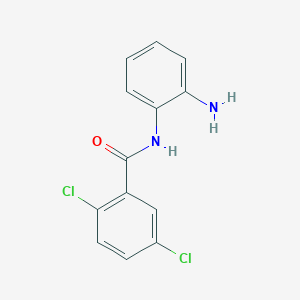
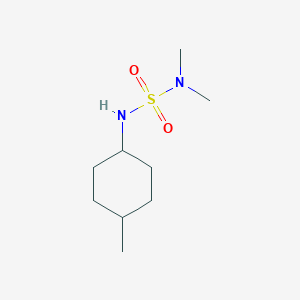
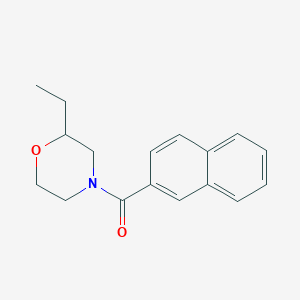
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
